REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]([O:9]C)=[O:8])=[CH:4][C:3]=1[C:11]1[N:15]([CH3:16])[N:14]=[CH:13][CH:12]=1.[OH-].[Na+]>O1CCCC1>[CH3:1][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[C:11]1[N:15]([CH3:16])[N:14]=[CH:13][CH:12]=1 |f:1.2|
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Name
|
methyl 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-2-furancarboxylate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(O1)C(=O)OC)C1=CC=NN1C
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Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O-DCM
|
Type
|
WASH
|
Details
|
washed several times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(O1)C(=O)O)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.57 mmol | |
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |